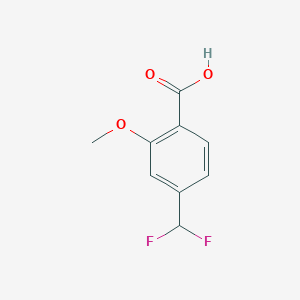

4-(difluoromethyl)-2-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRWGIDHNJIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl 2 Methoxybenzoic Acid

Retrosynthetic Analysis of the 4-(difluoromethyl)-2-methoxybenzoic acid Core Structure

Retrosynthetic analysis of 4-(difluoromethyl)-2-methoxybenzoic acid involves strategically disconnecting the functional groups to identify plausible starting materials. The three primary disconnections are the carbon-difluoromethyl (C-CF₂H) bond, the carbon-carboxyl (C-COOH) bond, and the carbon-methoxy (C-OCH₃) bond.

A logical approach begins by disconnecting the most synthetically challenging group, the difluoromethyl moiety. This leads to a 4-halo-2-methoxybenzoic acid precursor, a common strategy in cross-coupling reactions. Another key disconnection is the carboxylic acid, which can be retrosynthetically derived from the oxidation of a methyl group, a common industrial method for preparing benzoic acids. google.com This suggests an intermediate like 4-(difluoromethyl)-2-methoxytoluene. The methoxy (B1213986) group can be traced back to a hydroxyl group via a methylation reaction, pointing towards a substituted phenol (B47542) as a potential starting material.

Considering these points, a plausible retrosynthetic pathway could start from a simple, commercially available di-substituted benzene (B151609), such as 2-methoxy-4-nitrotoluene. In this scenario, the synthetic sequence would involve:

Transformation of the nitro group into the difluoromethyl group.

Oxidation of the methyl group to the carboxylic acid.

Alternatively, one could start from a precursor like 4-bromo-2-nitrotoluene. The synthetic plan would then involve:

Introduction of the methoxy group via nucleophilic substitution of the nitro group, or by converting the nitro group to a phenol and subsequent methylation.

Oxidation of the toluene (B28343) methyl group to a carboxylic acid.

Introduction of the difluoromethyl group via a cross-coupling reaction at the bromo-position.

Development and Optimization of Synthetic Routes to 4-(difluoromethyl)-2-methoxybenzoic acid

The development of a robust synthetic route requires careful consideration of how and when to introduce each functional group. The electronic properties of the substituents play a crucial role, as the methoxy group is an activating ortho-, para-director, while the carboxylic acid and difluoromethyl groups are deactivating meta-directors. turito.comwikipedia.orgvaia.com

Strategies for Introducing the Difluoromethyl Moiety

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring is a critical step and can be achieved through several modern synthetic methods. The CF₂H group is often considered a bioisostere of hydroxyl or thiol groups, making its incorporation a key strategy in medicinal chemistry. wiley-vch.de

Deoxyfluorination of Aldehydes : A conventional approach involves the conversion of an aromatic aldehyde (Ar-CHO) to the corresponding difluoromethyl compound (Ar-CF₂H) using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST). wiley-vch.demdpi.com However, this method can suffer from limited functional group tolerance. wiley-vch.de

Copper-Mediated Cross-Coupling : This has become one of the most versatile methods. Aryl iodides can be coupled with difluoromethyl sources in the presence of a copper catalyst. wiley-vch.deacs.org For instance, a reaction sequence involving the copper-catalyzed coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation, yields the desired difluoromethyl arene. acs.orgnih.gov Various difluoromethyl sources like TMSCF₂H and n-Bu₃SnCF₂H have been employed in these reactions, often requiring a ligand such as 1,10-phenanthroline (B135089) to stabilize the difluoromethyl copper intermediate. wiley-vch.de

Radical Difluoromethylation : Photocatalytic methods have emerged for the radical difluoromethylation of (hetero)aromatic compounds, offering alternative pathways for C-H functionalization or substitution of existing groups. mdpi.com

Fluorodesulfurization : A recently developed method involves the fluorodesulfurization of thionoesters using a reagent system like SnCl₄/DAST to produce aromatic compounds with a difluoro(methoxy)methyl fragment. researchgate.net

| Method | Reagent(s) | Substrate | Key Features | Citations |

| Deoxyfluorination | DAST, SF₄ | Aromatic Aldehyde | Orthodox method; modest functional group tolerance. | wiley-vch.demdpi.comacs.org |

| Copper-Catalyzed Coupling | HCF₂Cu sources (e.g., from TMSCF₂H), CuI | Aryl Iodide | Versatile; effective for electron-deficient aryl iodides. | wiley-vch.deacs.orgnih.gov |

| Photocatalytic Radical Reaction | Various photocatalysts and CF₂H sources | (Hetero)arenes | Enables late-stage C-H difluoromethylation. | mdpi.com |

| Fluorodesulfurization | SnCl₄/DAST | Thionoesters | High selectivity and yields for difluoro(alkoxy)methyl groups. | researchgate.net |

Strategies for Carboxylic Acid Group Formation and Protection

The formation of the carboxylic acid group is a fundamental transformation in the synthesis of benzoic acid derivatives.

Oxidation of Alkylbenzenes : A common and industrially viable method is the liquid-phase oxidation of a substituted toluene. google.com This reaction is often carried out using an oxygen-containing gas as the oxidant, catalyzed by a composite catalyst system containing salts of cobalt, manganese, or nickel, along with a bromide source. google.com This method can achieve high conversion rates and yields. google.com

Oxidation of Benzyl (B1604629) Alcohols : Substituted benzyl alcohols can be oxidized to the corresponding benzoic acids using catalysts like TBHP/oxone and FeCl₃, often under solvent-free conditions. researchgate.net

Protection-Deprotection : In multi-step syntheses, the carboxylic acid group can be highly reactive and may interfere with subsequent reactions. Therefore, it is often protected, commonly as an ester (e.g., a methyl or ethyl ester). The ester group can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions as a final step.

Strategies for Methoxy Group Introduction and Manipulation

The introduction of the methoxy group onto the aromatic ring is typically achieved through the methylation of a precursor phenol or via nucleophilic substitution.

Methylation of Phenols : The most straightforward method is the Williamson ether synthesis, where a precursor phenol is deprotonated with a base to form a phenoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.

Nucleophilic Aromatic Substitution : A methoxy group can be introduced by reacting an aryl halide with a methoxide (B1231860) source, often with copper catalysis. wikipedia.org This substitution can be challenging on electron-rich aromatic rings. clockss.org To overcome this, chromium tricarbonyl complex formation can be used to facilitate the nucleophilic substitution of a chlorine atom by a methoxide anion. clockss.org

From Nitroarenes : A nitro group can be reduced to an amine, which is then converted to a diazonium salt. Subsequent hydrolysis yields a phenol, which can then be methylated. Alternatively, in some activated systems, a nitro group can be directly displaced by a methoxide. researchgate.net

Aromatic Functionalization Approaches

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Nucleophilic Aromatic Substitution | NaOCH₃, CuI, heat | 2-Methoxy-5-nitrotoluene | Introduction of the methoxy group by displacing the chloro substituent. |

| 2 | Sandmeyer-type Reaction | 1. Fe/HCl; 2. NaNO₂, HCl; 3. CuBr/HBr | 4-Bromo-2-methoxytoluene | Conversion of the nitro group to a bromo group for subsequent difluoromethylation. |

| 3 | Difluoromethylation | (Difluoromethyl)trimethylsilane (TMSCF₂H), CuI, Ligand (e.g., phenanthroline) | 4-(Difluoromethyl)-2-methoxytoluene | Introduction of the key difluoromethyl moiety via copper-catalyzed cross-coupling. |

| 4 | Oxidation | O₂, Co(OAc)₂/Mn(OAc)₂/NaBr, Acetic Acid | 4-(Difluoromethyl)-2-methoxybenzoic acid | Formation of the final carboxylic acid group by oxidation of the methyl group. |

This route strategically uses the directing effects of the substituents and installs the most complex group via a modern cross-coupling reaction. The final step is an efficient catalytic oxidation.

Green Chemistry Principles in 4-(difluoromethyl)-2-methoxybenzoic acid Synthesis

Applying green chemistry principles to the synthesis of 4-(difluoromethyl)-2-methoxybenzoic acid can enhance its environmental sustainability.

Atom Economy : Cross-coupling reactions, such as the copper-catalyzed difluoromethylation, are generally more atom-economical than classical methods that may use stoichiometric and often hazardous reagents.

Catalysis : The proposed synthesis relies heavily on catalytic processes. The copper-catalyzed introduction of the difluoromethyl group and the cobalt/manganese-catalyzed oxidation of the methyl group are prime examples. google.comwiley-vch.de Catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. google.com

Energy Efficiency : The liquid-phase oxidation of toluenes can be performed at relatively low temperatures (110-160 °C) and pressures, reducing energy consumption compared to older, more aggressive oxidation methods. google.com

Safer Solvents and Reaction Conditions : The development of modern synthetic methods often focuses on using less hazardous solvents. For instance, some oxidation reactions can be performed under solvent-free conditions, which is a significant green advantage. researchgate.net The use of an oxygen-containing gas (like air) as the oxidant in the final step is a greener alternative to heavy metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com

Reduction of Derivatives : A well-designed synthetic route minimizes the use of protecting groups, thereby reducing the number of reaction steps and the amount of waste generated. The proposed route avoids protecting the carboxylic acid, streamlining the process.

By prioritizing catalytic methods, optimizing energy efficiency, and selecting safer reagents, the synthesis of 4-(difluoromethyl)-2-methoxybenzoic acid can be aligned with the principles of green chemistry, making the production process more efficient and environmentally benign.

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a critical factor in green chemistry, aiming to minimize environmental impact and improve safety. For the synthesis of 4-(difluoromethyl)-2-methoxybenzoic acid, particularly in a potential oxidation step of a precursor like 4-formyl-2-methoxybenzoic acid, several environmentally benign solvent options can be considered.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The oxidation of aromatic aldehydes to carboxylic acids can be effectively carried out in aqueous systems. For instance, using an oxidant like hydrogen peroxide in water represents a clean method. teknoscienze.comyoutube.com Another approach involves using reagents like Oxone in a water-ethanol mixture, where the desired carboxylic acid product can often be isolated by simple cooling and filtration. youtube.com

Solvent-free, or neat, conditions represent an even greener alternative, maximizing the concentration of reactants and often simplifying work-up. The selective oxidation of toluene derivatives to benzoic acids has been demonstrated under solvent-free conditions using O₂ and specialized catalysts. mdpi.com Similarly, the oxidation of neat benzaldehydes to benzoic acids can be achieved using gaseous nitrogen dioxide, which forms nitric acid as a recoverable by-product, thus minimizing waste. nih.gov

In cases where organic solvents are necessary, the trend is to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives. Dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are often employed in fluorination and oxidation reactions and are considered more acceptable than many traditional solvents. mdpi.com For example, the synthesis of a related fluorinated salicylic (B10762653) acid has been documented using DMSO at elevated temperatures.

Table 1: Comparison of Potential Solvents for Synthesis

| Solvent | Green Chemistry Considerations | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, abundant, safe. | Oxidation of a 4-formyl precursor. youtube.com |

| Ethanol | Renewable resource, biodegradable, low toxicity. | Used as a co-solvent with water to improve solubility. youtube.com |

| None (Solvent-Free) | Eliminates solvent waste, high reaction concentration. | Catalytic oxidation of a 4-(difluoromethyl)-2-methoxytoluene precursor. mdpi.comnih.gov |

| Acetonitrile | Lower toxicity than many chlorinated solvents, easily recycled. | Co-solvent for oxidation reactions. rsc.org |

| DMSO | High boiling point, can dissolve a wide range of compounds. | Used in nucleophilic substitution reactions for fluorination. mdpi.com |

Catalytic Methodologies for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Catalytic methodologies are paramount for improving atom economy by enabling reactions with high selectivity and reducing the need for stoichiometric reagents that end up as waste.

One advanced catalytic strategy applicable to this synthesis is photocatalytic difluoromethylation . mdpi.com This method can directly install the -CF₂H group onto an aromatic system. A plausible route would involve the photocatalytic C-H difluoromethylation of a 2-methoxybenzoic acid derivative using a difluoromethyl radical source like sodium difluoromethanesulfinate (NaSO₂CF₂H) or zinc difluoromethanesulfinate. rsc.orgsemanticscholar.org These reactions are often performed under mild conditions using visible light and a photocatalyst, incorporating all atoms of the difluoromethyl group into the product, thus achieving high atom economy. acs.orgresearchgate.net

Another key catalytic step would be the oxidation of a precursor . The oxidation of a toluene derivative, such as 4-(difluoromethyl)-2-methoxytoluene, to the corresponding benzoic acid can be achieved with high efficiency using molecular oxygen (from air) as the terminal oxidant. researchgate.net This process is typically catalyzed by metal salts, such as those of cobalt or manganese. researchgate.net This approach is highly atom-economical as the only by-product is water. Similarly, the oxidation of an aldehyde precursor can be performed catalytically, avoiding the use of heavy-metal stoichiometric oxidants like chromium reagents. teknoscienze.comacsgcipr.org

Table 2: Atom Economy Comparison of a Hypothetical Oxidation Step

| Reaction Method | Reactants | Desired Product | By-products | Theoretical Atom Economy |

| Stoichiometric (e.g., CrO₃) | R-CHO + CrO₃ | R-COOH | Cr₂O₃, etc. | Low (significant inorganic waste) |

| Catalytic (e.g., O₂/Co catalyst) | R-CHO + ½ O₂ | R-COOH | None (in theory) | ~100% (O₂ from air) |

Scalability and Efficiency Considerations for Laboratory-Scale Production of 4-(difluoromethyl)-2-methoxybenzoic acid

When producing a compound like 4-(difluoromethyl)-2-methoxybenzoic acid in the laboratory, several factors related to scalability and efficiency must be considered. These include reaction yield, duration, ease of purification, and safety.

Based on analogous preparations of fluorinated benzoic acids, a typical laboratory-scale synthesis (e.g., 1-10 grams) would involve a multi-hour reaction time, ranging from 2 to 24 hours, depending on the specific methodology. mdpi.comresearchgate.net Reaction temperatures can vary from room temperature for photocatalytic methods to elevated temperatures (e.g., 60-150 °C) for oxidation reactions. youtube.comresearchgate.net

Work-up and Purification: The work-up procedure typically involves adjusting the pH of the reaction mixture to precipitate the carboxylic acid product, followed by isolation via vacuum filtration. scribd.com For instance, after an oxidation reaction in a basic aqueous solution, the mixture is cooled and acidified with an acid like HCl to a pH of 2-3 to precipitate the benzoic acid. The crude solid is then collected, washed with cold water to remove inorganic salts, and dried. Further purification is often achieved by recrystallization from a suitable solvent like an ethanol/water mixture. In cases where impurities are difficult to remove, column chromatography on silica (B1680970) gel may be necessary.

Table 3: Representative Parameters for Laboratory-Scale Synthesis

| Parameter | Typical Range / Method | Purpose / Consideration |

| Scale | 1 - 20 grams | Standard for research and development labs. |

| Reaction Time | 2 - 24 hours | Varies with method; monitored by TLC or LC-MS. |

| Temperature | Room Temperature to 150 °C | Photocatalytic methods are often at RT; oxidations may require heat. mdpi.comresearchgate.net |

| Work-up | Acidification (pH 2-3), Extraction (Ethyl Acetate) | Isolation of the acidic product from the reaction mixture. |

| Purification | Recrystallization, Column Chromatography | To achieve high purity (>98%) of the final compound. |

| Expected Yield | 70-95% (per step) | High yields are common for well-optimized oxidation/precipitation steps. researchgate.netscribd.com |

Derivatization and Analog Design of 4 Difluoromethyl 2 Methoxybenzoic Acid

Synthesis of Ester and Amide Derivatives of 4-(difluoromethyl)-2-methoxybenzoic acid

The carboxylic acid moiety of 4-(difluoromethyl)-2-methoxybenzoic acid is a prime target for derivatization to esters and amides. These modifications can significantly impact the compound's solubility, membrane permeability, and metabolic stability.

Standard esterification procedures can be employed to synthesize a variety of ester derivatives. For instance, the reaction of 4-(difluoromethyl)-2-methoxybenzoic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding ester. A general scheme for this transformation is presented below.

Scheme 1: General Synthesis of Ester Derivatives

Where R can be a variety of alkyl or aryl groups.

Similarly, amide derivatives can be readily synthesized by reacting 4-(difluoromethyl)-2-methoxybenzoic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method allows for the introduction of a diverse range of substituents at the amide nitrogen, enabling fine-tuning of the molecule's properties. A study on the synthesis of fatty acid amides utilized DCC and DMAP as catalysts for the formation of N-(4-methoxybenzyl) amides, a methodology that could be directly applied to 4-(difluoromethyl)-2-methoxybenzoic acid. nih.gov

Scheme 2: General Synthesis of Amide Derivatives

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

The synthesis of various amide derivatives from aniline (B41778) and bromoacetyl bromide has been demonstrated, showcasing the versatility of amide bond formation. globalscientificjournal.com These established methods provide a clear pathway for generating a library of ester and amide derivatives of 4-(difluoromethyl)-2-methoxybenzoic acid for further investigation.

Table 1: Potential Ester and Amide Derivatives and Their Synthetic Precursors

| Derivative Type | R Group (for Esters) or R1/R2 Groups (for Amides) | Corresponding Alcohol/Amine Precursor |

| Methyl Ester | -CH₃ | Methanol |

| Ethyl Ester | -CH₂CH₃ | Ethanol |

| Benzylamide | -H, -CH₂Ph | Benzylamine |

| Morpholinyl Amide | -CH₂CH₂OCH₂CH₂- | Morpholine |

Structural Modifications of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo other significant structural modifications. One such transformation is its reduction to a primary alcohol, which can serve as a precursor for further derivatization.

The direct reduction of benzoic acids to their corresponding alcohols can be achieved using various reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a co-reagent like iodine or bromine. sci-hub.se For instance, a range of benzoic acids have been successfully reduced to their corresponding alcohols using a NaBH₄–Br₂ system. sci-hub.se Another efficient method for the reduction of carboxylic acids to alcohols is the use of NaBH₄ promoted by 2,4,6-trichloro-1,3,5-triazine under solvent-free conditions, which has been shown to be effective for various substituted benzoic acids, including methoxy-substituted ones. rsc.org A highly efficient and selective reduction of a carboxylic acid in the presence of a ketone has also been reported using a mixed anhydride (B1165640) followed by sodium borohydride. nih.gov

Scheme 3: Reduction of 4-(difluoromethyl)-2-methoxybenzoic acid to the corresponding alcohol

The resulting alcohol can then be used as a handle for introducing other functional groups, such as ethers or halides, further expanding the chemical space of accessible analogs.

Structural Modifications and Bioisosteric Replacements of the Methoxy (B1213986) Group

Bioisosterism is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com Several functional groups can be considered as bioisosteric replacements for a methoxy group.

Table 2: Potential Bioisosteric Replacements for the Methoxy Group

| Bioisostere | Rationale for Replacement |

| Fluorine | Can block metabolic oxidation and alter electronic properties. chemrxiv.org |

| Difluoromethoxy (-OCF₂H) | Considered a lipophilic hydrogen bond donor and can improve metabolic stability. nih.govnih.gov |

| Trifluoromethoxy (-OCF₃) | Can significantly increase metabolic stability. researchgate.net |

| Methylthio (-SCH₃) | A classical bioisostere for the methoxy group. researchgate.net |

| Small Alkyl Groups | Can modulate lipophilicity and steric profile. |

| Amino (-NH₂) or Substituted Amines | Can introduce hydrogen bonding capabilities and alter solubility. |

For example, the replacement of a methoxy group with a fluorine atom is a common strategy to block oxidative metabolism. chemrxiv.org The difluoromethoxy group is another interesting replacement, as it can act as a lipophilic hydrogen bond donor and has been shown to influence the hydrolysis rate of adjacent functional groups. nih.gov Research on methoxy isosteres has also highlighted trifluoromethoxy and methylthio groups as viable alternatives. researchgate.net The synthesis of such analogs would typically involve starting from a precursor with the desired bioisostere already in place or developing a synthetic route to introduce it onto the aromatic ring.

Investigations into the Chemical Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while generally considered stable, can exhibit unique chemical reactivity that can be exploited for further functionalization. The acidity of the hydrogen atom in the CF₂H group is increased due to the electron-withdrawing nature of the two fluorine atoms, making it a potential site for deprotonation followed by reaction with electrophiles. nih.gov

The reactivity of the difluoromethyl group is influenced by the electronic nature of the aromatic ring. Electron-donating groups on the ring can enhance the reactivity of the difluoromethyl group towards certain reagents. Conversely, electron-withdrawing groups can deactivate the ring towards electrophilic aromatic substitution. youtube.com

While the trifluoromethyl group is generally stable, it can undergo decomposition under certain conditions, such as in the presence of strong acids or some transition metal catalysts. nih.gov The difluoromethyl group is expected to have different reactivity, and understanding this is key to designing stable and effective analogs. Photocatalytic methods have been developed for the difluoromethylation of aromatic compounds, indicating the potential for radical-based reactions at this position under specific conditions. nih.gov

Strategic Introduction of Additional Substituents on the Aromatic Ring of 4-(difluoromethyl)-2-methoxybenzoic acid

The introduction of additional substituents onto the aromatic ring provides another avenue for modifying the properties of 4-(difluoromethyl)-2-methoxybenzoic acid. The position of these new substituents will be directed by the existing methoxy and difluoromethyl groups.

The methoxy group is an ortho, para-directing activating group, while the difluoromethyl group is generally considered a deactivating, meta-directing group. youtube.com Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely lead to substitution at positions 3, 5, or 6 of the benzene (B151609) ring. The synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid, involving nitration, methoxylation, and reduction steps, demonstrates a strategy for introducing substituents onto a fluorinated benzoic acid scaffold. researchgate.net

Table 3: Potential Additional Substituents and Their Rationale

| Substituent | Potential Position(s) | Rationale for Introduction |

| Halogens (F, Cl, Br) | 3, 5, 6 | Modulate lipophilicity and electronic properties. |

| Nitro (-NO₂) | 3, 5 | Can be reduced to an amino group for further derivatization. |

| Alkyl groups | 3, 5, 6 | Alter steric bulk and lipophilicity. |

| Cyano (-CN) | 3, 5 | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

The synthesis of these substituted analogs would require careful consideration of the directing effects of the existing groups and may involve multi-step synthetic sequences. For instance, the synthesis of various substituted sulfonamidobenzoic acid derivatives highlights methods for introducing diverse functionalities onto a benzoic acid core. mdpi.com

Enantioselective Synthesis of Chiral Analogs (if applicable based on introduced chirality)

Chirality can be introduced into analogs of 4-(difluoromethyl)-2-methoxybenzoic acid through various structural modifications. For example, the introduction of a chiral center could arise from the synthesis of certain ester or amide derivatives with chiral alcohols or amines, or by creating a stereocenter on a substituent attached to the aromatic ring.

If a chiral center is introduced, enantioselective synthesis becomes a critical consideration, as different enantiomers can exhibit distinct biological activities. Several methods have been developed for the enantioselective introduction of difluoromethyl groups. For instance, iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides has been reported. nih.gov While this method may not be directly applicable to the aromatic difluoromethyl group in the parent compound, it highlights the progress in asymmetric difluoromethylation.

Should a synthetic route lead to a racemic mixture of a chiral analog, chiral resolution techniques or asymmetric synthesis methodologies would be necessary to isolate or selectively synthesize the desired enantiomer. The development of enantioselective methods for the synthesis of difluorinated compounds is an active area of research, and these advancements could potentially be applied to create chiral analogs of 4-(difluoromethyl)-2-methoxybenzoic acid.

Mechanistic Organic Chemistry of 4 Difluoromethyl 2 Methoxybenzoic Acid and Its Derivatives

Reactivity Profiles of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 4-(difluoromethyl)-2-methoxybenzoic acid. Its chemical behavior is influenced by the electronic effects of the other substituents on the aromatic ring. The potent electron-withdrawing nature of the difluoromethyl group is anticipated to increase the acidity of the carboxylic acid proton, thereby potentially enhancing the rate of reactions such as esterification and amidation compared to non-fluorinated analogues. The primary transformations of this functional group include conversion to esters, amides, and alcohols via reduction.

Esterification: In the presence of an alcohol and an acid catalyst, 4-(difluoromethyl)-2-methoxybenzoic acid can be converted to its corresponding ester. The Fischer esterification mechanism proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to yield the ester.

Amidation: The direct reaction of the carboxylic acid with an amine is often inefficient because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC). libretexts.org The acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Alternatively, reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to a more reactive acid chloride, which then smoothly reacts with an amine to form the amide. libretexts.org Catalytic methods using reagents such as titanium tetrafluoride (TiF₄) have also been developed for the direct amidation of carboxylic acids. researchgate.net

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low reactivity of the carboxyl group.

Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent effectively converts carboxylic acids to primary alcohols. libretexts.orgkhanacademy.orglibretexts.org The mechanism involves an initial acid-base reaction where the hydride deprotonates the acidic proton of the carboxylic acid to form a carboxylate and hydrogen gas. khanacademy.orgyoutube.comyoutube.com Subsequent nucleophilic acyl substitution by a hydride ion (H⁻) from LiAlH₄ replaces the -O⁻ group to yield an aldehyde intermediate. libretexts.orgyoutube.com This aldehyde is more reactive than the starting acid and is immediately reduced further to the primary alcohol. libretexts.org

Borane (BH₃/THF): Borane is another effective reagent for this reduction and offers greater chemoselectivity. libretexts.orgkhanacademy.org It reacts more rapidly with carboxylic acids than with many other functional groups. libretexts.org This allows for the selective reduction of the carboxyl group in the presence of other reducible moieties, such as a nitro group, which would be reduced by LiAlH₄. libretexts.orgnumberanalytics.com

Table 1: Summary of Reactions at the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Esterification | R'-OH, H⁺ (cat.) | Ester | Standard Fischer esterification. |

| Amidation | 1. SOCl₂ or DCC 2. R'R''NH | Amide | Requires activation of the carboxylic acid. libretexts.org | | Reduction | 1. LiAlH₄ 2. H₃O⁺ | Primary Alcohol | Strong, non-selective reducing agent. libretexts.orgkhanacademy.orglibretexts.org | | Reduction | 1. BH₃/THF 2. H₂O | Primary Alcohol | Highly chemoselective reducing agent. libretexts.orgkhanacademy.org |

Chemical Transformations and Stability of the Difluoromethyl Group

The difluoromethyl (–CF₂H) group imparts unique properties to the molecule. It is generally considered a stable functional group due to the high bond dissociation energy of the carbon-fluorine bonds. rsc.org

Physicochemical Properties: The CF₂H group is recognized as a bioisostere of hydroxyl (–OH) and thiol (–SH) groups. mdpi.comnih.gov This is attributed to its ability to act as a lipophilic hydrogen bond donor, a rare characteristic among fluorinated motifs. rsc.orgmdpi.com The high polarization of the C-H bond, influenced by the two strongly electronegative fluorine atoms, renders the proton acidic and capable of engaging in hydrogen bonding. rsc.org

Reactivity of the C-H Bond: The acidity of the difluoromethyl proton allows for its abstraction under specific basic conditions. Deprotonation of difluoromethyl arenes (Ar–CF₂H) using a suitable base can generate a nucleophilic difluorobenzyl carbanion (Ar–CF₂⁻). acs.org This nucleophilic synthon is a powerful tool for forming new carbon-carbon bonds, as it can react with a wide range of electrophiles, including enolizable carbonyl compounds and aryl halides (via palladium-catalyzed cross-coupling). acs.org This reactivity transforms the typically stable difluoromethyl group into a handle for further molecular elaboration.

Table 2: Properties and Transformations of the Difluoromethyl Group

| Feature | Description | Implication |

|---|---|---|

| Stability | High C-F bond strength. | Generally unreactive under standard conditions. rsc.org |

| H-Bonding | Acts as a lipophilic hydrogen bond donor. | Can serve as a bioisostere for -OH and -SH groups. rsc.orgmdpi.comnih.gov |

| Acidity | The C-H proton is acidic. | Can be deprotonated to form a nucleophilic carbanion. acs.org |

| Transformation | Ar-CF₂H + Base → [Ar-CF₂]⁻ | Allows for reaction with electrophiles to form Ar-CF₂-R. acs.org |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the 4-(difluoromethyl)-2-methoxybenzoic acid Core

The substitution pattern on the aromatic ring is dictated by the combined electronic and steric effects of the three substituents.

Electrophilic Aromatic Substitution (EAS): The outcome of an EAS reaction is determined by the directing influence of the existing groups.

-OCH₃ (Methoxy) Group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via a resonance effect. lkouniv.ac.in

-COOH (Carboxyl) Group: A strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. numberanalytics.com

-CF₂H (Difluoromethyl) Group: A deactivating, meta-directing group due to the strong electron-withdrawing inductive effect of the fluorine atoms.

The powerful activating and ortho, para-directing methoxy (B1213986) group at C2 will dominate the regioselectivity, directing incoming electrophiles to positions C3 (ortho) and C5 (para). lkouniv.ac.in Of these, substitution at C5 is strongly favored. The C5 position is para to the activating -OCH₃ group and ortho to the deactivating -CF₂H group. The C3 position, while ortho to the activating -OCH₃ group, is situated between the two deactivating -COOH and -OCH₃ groups, which may present some steric hindrance. Therefore, electrophilic attack will preferentially occur at the C5 position.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2 | Activating (Resonance) | ortho, para |

| -COOH | C1 | Deactivating (Inductive & Resonance) | meta |

| -CF₂H | C4 | Deactivating (Inductive) | meta |

Nucleophilic Aromatic Substitution (NAS): Standard nucleophilic aromatic substitution reactions are unlikely on the parent molecule as it lacks a suitable leaving group (e.g., a halide). NAS reactions typically require both a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org These withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

However, if a derivative of 4-(difluoromethyl)-2-methoxybenzoic acid were synthesized with a halogen at the C5 position (e.g., 5-bromo-4-(difluoromethyl)-2-methoxybenzoic acid), this derivative would be a candidate for NAS. In this hypothetical scenario, the C5 position is para to the deactivating carboxyl group and ortho to the deactivating difluoromethyl group. These groups would stabilize the anionic intermediate, facilitating the displacement of the halide by a strong nucleophile.

Exploration of Radical Reaction Pathways involving 4-(difluoromethyl)-2-methoxybenzoic acid

While the introduction of a difluoromethyl group onto an aromatic ring is often achieved through radical pathways, the radical reactivity of the fully formed 4-(difluoromethyl)-2-methoxybenzoic acid is less explored. researchgate.netrsc.orgnih.gov Nevertheless, several potential radical pathways can be considered based on its structure.

Hydrogen Abstraction: The C-H bond of the difluoromethyl group is a potential site for radical attack. Abstraction of this hydrogen atom would generate a stabilized benzylic-type radical (Ar-•CF₂). This radical could then participate in various radical coupling or addition reactions.

Radical Addition to the Aromatic Ring: The aromatic ring itself could react with radical species. For instance, Minisci-type reactions, which are common for electron-deficient heterocycles, involve the addition of a nucleophilic radical to the ring. nih.gov While less common for benzene (B151609) derivatives, under specific photoredox or oxidative conditions, radical addition could be induced. mdpi.com

Radical Decarboxylation: Carboxylic acids can undergo decarboxylation under certain radical conditions (e.g., Barton decarboxylation), though this often requires conversion to a derivative like a thiohydroxamate ester.

Much of the existing literature focuses on the synthesis of difluoromethylated arenes via the attack of a •CF₂H radical (generated from precursors like S-(difluoromethyl)sulfonium salts) onto an aromatic substrate. nih.govnih.gov This highlights the accessibility of the aromatic core to radical attack under the appropriate conditions.

Investigation of Rearrangement Reactions

Molecular rearrangements are not a prominent feature of the chemistry of 4-(difluoromethyl)-2-methoxybenzoic acid under typical reaction conditions. The structural framework of the molecule does not lend itself to common named rearrangement reactions.

Carbocationic Rearrangements: In electrophilic aromatic substitution, the intermediate benzenonium ion is stabilized by resonance delocalization across the ring. This high degree of stabilization means that the carbocation does not typically undergo the 1,2-hydride or 1,2-alkyl shifts characteristic of less stable carbocations. msu.edu

Other Named Rearrangements: Reactions like the Fries rearrangement (requiring a phenolic ester) or the Claisen rearrangement (requiring an allyl aryl ether) are not applicable to the parent molecule's structure.

While extreme conditions of heat or pressure could potentially induce fragmentation or rearrangement, there is no evidence in the current scientific literature to suggest that 4-(difluoromethyl)-2-methoxybenzoic acid is prone to well-defined molecular rearrangements. Its reactivity is primarily governed by the distinct properties of its three functional groups.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4 Difluoromethyl 2 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-(difluoromethyl)-2-methoxybenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of unique carbon atoms, and the ¹⁹F NMR spectrum is specific for fluorine-containing groups.

The ¹H NMR spectrum of 4-(difluoromethyl)-2-methoxybenzoic acid is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The aromatic region will display a complex splitting pattern due to the coupling between the three aromatic protons. The difluoromethyl proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

The ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing difluoromethyl group and the electron-donating methoxy group. The carbon of the difluoromethyl group will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the fluorine atoms.

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 4-(difluoromethyl)-2-methoxybenzoic acid, a single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet by the adjacent proton.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| COOH | ~11-13 | Singlet (broad) | - |

| Ar-H | ~7.0-8.0 | Multiplet | - |

| CHF₂ | ~6.5-7.0 | Triplet | JHF ≈ 50-60 |

| OCH₃ | ~3.9 | Singlet | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~165-170 |

| Ar-C (quaternary) | ~120-160 |

| Ar-CH | ~110-135 |

| CHF₂ | ~110-115 (triplet, JCF ≈ 235-245) |

| OCH₃ | ~56 |

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CHF₂ | ~ -110 to -130 | Doublet | JHF ≈ 50-60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-(difluoromethyl)-2-methoxybenzoic acid, COSY would be used to confirm the connectivity between the aromatic protons. hmdb.calibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. hmdb.calibretexts.org It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methoxy group, as well as the CHF₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is valuable for determining stereochemistry and conformation. A NOESY experiment could show a correlation between the methoxy protons and the aromatic proton at position 3, providing further evidence for the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of the compound. For 4-(difluoromethyl)-2-methoxybenzoic acid (C₉H₈F₂O₃), the expected exact mass can be calculated and compared to the experimental value. This technique is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. researchgate.netnih.gov

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 203.0460 |

| [M+Na]⁺ | 225.0279 |

| [M-H]⁻ | 201.0303 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 4-(difluoromethyl)-2-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), the ether linkage (C-O stretching), and the difluoromethyl group (C-F stretching). docbrown.infospectroscopyonline.comquora.comresearchgate.net

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aromatic | C-H stretch | ~3000-3100 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Aromatic | C=C stretch | ~1450-1600 |

| Ether | C-O stretch | ~1250 |

| Difluoromethyl | C-F stretch | ~1100-1150 |

Computational Chemistry and Theoretical Investigations of 4 Difluoromethyl 2 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. scm.comnih.gov DFT calculations for 4-(difluoromethyl)-2-methoxybenzoic acid would focus on how the electron density is distributed across the molecule and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic character of this molecule is governed by the interplay of its three functional groups attached to the benzene (B151609) ring:

2-methoxy group (-OCH₃): An electron-donating group through resonance, which increases electron density on the aromatic ring, particularly at the ortho and para positions.

4-difluoromethyl group (-CHF₂): An electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect).

1-carboxylic acid group (-COOH): An electron-withdrawing group through both inductive and resonance effects.

The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy (B1213986) group, reflecting the electron-donating nature of this substituent. The LUMO, in contrast, would likely be distributed over the carboxylic acid group and the aromatic ring, indicating the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govepstem.net A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations, such as those performed on similar substituted benzoic acids, can precisely quantify this gap. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties (Illustrative) This table presents expected values based on DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) for 4-(difluoromethyl)-2-methoxybenzoic acid.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Indicates chemical reactivity and stability. |

DFT calculations are highly effective for predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used within a DFT framework, is a standard approach for calculating NMR chemical shifts with good accuracy. scm.comnih.govaps.org

For 4-(difluoromethyl)-2-methoxybenzoic acid, the predicted ¹H and ¹³C NMR chemical shifts are determined by the electronic environment of each nucleus. The electron-donating methoxy group will cause an upfield shift (lower ppm) for nearby protons and carbons, while the electron-withdrawing difluoromethyl and carboxyl groups will cause a downfield shift (higher ppm). Computational models can predict these shifts by calculating the isotropic shielding tensor for each atom. nih.gov These predictions are invaluable for confirming the structure of synthesized compounds. epstem.net

Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative) Values are referenced against a standard like tetramethylsilane (B1202638) (TMS) and are based on typical GIAO-DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-COOH) | 168.5 | Carbonyl carbon, significantly deshielded. |

| C2 (-OCH₃) | 158.0 | Attached to electron-donating methoxy group, deshielded by oxygen. |

| C3 | 115.2 | Shielded by ortho-methoxy group. |

| C4 (-CHF₂) | 133.0 (t) | Attached to electron-withdrawing CHF₂ group; triplet due to C-F coupling. |

| C5 | 112.5 | Shielded by para-methoxy group. |

| C6 | 125.8 | Influenced by adjacent carboxyl and methoxy groups. |

| -OCH₃ | 56.1 | Typical for a methoxy group on an aromatic ring. |

| -CHF₂ | 116.4 (t) | Triplet due to one-bond C-F coupling. |

Conformational Analysis and Energy Landscapes of 4-(difluoromethyl)-2-methoxybenzoic acid

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. Conformational analysis involves mapping the potential energy landscape of a molecule to identify its most stable conformers. nih.gov For 4-(difluoromethyl)-2-methoxybenzoic acid, the key degrees of freedom are the rotation around the C₂-O bond of the methoxy group and the C₁-C bond of the carboxylic acid group.

A significant feature for ortho-methoxybenzoic acids is the potential for a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the oxygen of the methoxy group. kyushu-u.ac.jp This interaction stabilizes a planar conformer where the C=O and O-H bonds of the carboxyl group are oriented towards the methoxy group. Computational scans of the potential energy surface, performed by systematically rotating the dihedral angles of these groups, can quantify the energy barriers between different conformers and confirm the most stable arrangement. This low-energy conformation can be crucial for its interaction with biological targets.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or a crystal lattice. nih.govpsu.eduresearchgate.net MD simulations model the movements of atoms over time based on a classical force field, providing insights into intermolecular interactions. nih.gov

For 4-(difluoromethyl)-2-methoxybenzoic acid, MD simulations can reveal several key interactions:

Hydrogen Bonding: Like other benzoic acids, it is expected to form strong hydrogen-bonded dimers in non-polar solvents or in the solid state, where the carboxylic acid groups of two molecules interact. nih.govresearchgate.net

Solvent Interactions: In aqueous solution, simulations can show how water molecules form hydrogen bonds with the carboxylic acid and methoxy groups, influencing solubility.

Crystal Packing: MD can be used to predict how molecules pack in a crystal, which is governed by a combination of hydrogen bonding, dipole-dipole interactions from the polar C-F and C-O bonds, and van der Waals forces.

These simulations provide a dynamic picture of how the molecule interacts with its environment, which is fundamental to understanding its macroscopic properties like solubility, melting point, and binding affinity. nih.gov

Reaction Mechanism Modeling for Key Synthetic Steps and Transformations

Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the energy profile of a reaction pathway, DFT calculations can identify transition states, intermediates, and activation energies. youtube.comyoutube.com

A key transformation for this molecule is Fischer esterification, where the carboxylic acid reacts with an alcohol (e.g., methanol) under acidic conditions to form an ester. youtube.com A computational model of this reaction would involve the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the alcohol on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product.

Modeling this pathway would provide the free energy of activation for each step, offering a detailed understanding of the reaction kinetics and helping to optimize reaction conditions. youtube.com

Prediction of Acidity and Other Chemical Properties

The acidity of a molecule, represented by its pKa value, is a critical chemical property, especially for pharmaceutical applications as it dictates the molecule's charge state at physiological pH. nih.gov Computational methods can accurately predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution, often using a thermodynamic cycle combined with a continuum solvation model. kyushu-u.ac.jpresearchgate.netnih.govresearchgate.net

The acidity of 4-(difluoromethyl)-2-methoxybenzoic acid is modulated by the competing electronic effects of its substituents.

The electron-withdrawing difluoromethyl group at the para-position stabilizes the negative charge of the resulting carboxylate anion, thereby increasing acidity (lowering the pKa) compared to benzoic acid.

The electron-donating methoxy group at the ortho-position tends to destabilize the anion, decreasing acidity (raising the pKa).

The net effect is a balance of these influences. Computational predictions suggest that the strong inductive effect of the difluoromethyl group would likely dominate, making the compound more acidic than benzoic acid itself.

Table 3: Predicted Acidity (pKa) Compared to Related Compounds (Illustrative) Values are based on computational predictions using established thermodynamic cycles and solvation models.

| Compound | Predicted pKa | Influence of Substituents |

| Benzoic Acid | 4.20 | Reference compound. |

| 2-Methoxybenzoic Acid | 4.09 | Ortho-methoxy group has a minor acid-strengthening effect due to stabilization of the conjugate base. kyushu-u.ac.jp |

| 4-Trifluoromethylbenzoic Acid | 3.70 | Strong electron-withdrawing group significantly increases acidity. |

| 4-(Difluoromethyl)-2-methoxybenzoic acid | 3.85 | Strong acid-strengthening effect from -CHF₂ group, slightly offset by -OCH₃ group. |

Applications of 4 Difluoromethyl 2 Methoxybenzoic Acid As a Research Chemical Intermediate and Scaffold

Utility in the Synthesis of Novel Fluorinated Organic Compounds

The introduction of fluorine-containing groups into organic molecules can profoundly influence their physical, chemical, and biological properties. The difluoromethyl (-CHF2) group, in particular, is of growing interest in synthetic chemistry. 4-(difluoromethyl)-2-methoxybenzoic acid serves as a key starting material for incorporating this important functional group into a wide array of organic structures.

The reactivity of the carboxylic acid and the aromatic ring of 4-(difluoromethyl)-2-methoxybenzoic acid allows for a variety of chemical transformations. Researchers can utilize this intermediate to construct more complex molecules with tailored properties. The presence of the difluoromethyl group can enhance metabolic stability, modulate lipophilicity, and alter the electronic nature of the target compounds, making them valuable for research in materials science and as potential new bioactive molecules. While specific research exclusively detailing the synthetic transformations of 4-(difluoromethyl)-2-methoxybenzoic acid is not extensively documented in publicly available literature, the principles of organic synthesis suggest its utility in reactions such as esterification, amidation, and various cross-coupling reactions to generate a diverse range of novel fluorinated compounds.

Role as a Precursor in Agrochemical Research

Fluorinated compounds play a crucial role in modern agrochemical research and development. The unique properties imparted by fluorine can lead to the discovery of more potent and selective herbicides, fungicides, and insecticides. While direct and extensive research on 4-(difluoromethyl)-2-methoxybenzoic acid as a precursor for specific commercial agrochemicals is not widely published, its structural motifs are found in analogous compounds with known agrochemical applications. The following sections explore its potential role based on the established importance of similar fluorinated benzoic acid derivatives in this field.

Development of Herbicide Precursors (non-human, non-clinical)

The development of novel herbicides is critical for modern agriculture. Research into fluorinated compounds has often led to the discovery of new herbicidal modes of action and compounds with improved efficacy. For instance, related structures like 2,6-difluoro-4-methoxybenzoic acid are used as intermediates in the synthesis of analogs of the herbicide diflufenican. This suggests that 4-(difluoromethyl)-2-methoxybenzoic acid could similarly serve as a valuable precursor for the synthesis of new herbicidal candidates for screening. The difluoromethyl group can influence the binding of the molecule to its target protein in weeds, potentially leading to enhanced herbicidal activity.

Table 1: Potential Herbicidal Precursor Research

| Precursor Compound | Potential Target Weed Spectrum | Research Focus (Non-human, Non-clinical) |

|---|

Development of Fungicide Precursors (non-human, non-clinical)

Fungal pathogens pose a significant threat to crop yields. The development of new fungicides is an ongoing effort to combat resistance and expand the spectrum of treatable diseases. Fluorinated organic molecules have been successfully incorporated into a number of commercial fungicides. For example, fungicidal 2-methoxybenzophenones have been developed from related methoxybenzoic acid derivatives. google.com The unique electronic properties of the difluoromethyl group in 4-(difluoromethyl)-2-methoxybenzoic acid could be exploited to design new fungicidal precursors. These precursors would be used to generate novel compounds for testing against a range of plant pathogenic fungi in a laboratory setting.

Table 2: Potential Fungicide Precursor Research

| Precursor Compound | Potential Fungal Targets | Research Focus (Non-human, Non-clinical) |

|---|

Development of Insecticide Precursors (non-human, non-clinical)

The search for new insecticides with improved safety profiles and efficacy against resistant insect pests is a key area of agrochemical research. Fluorinated compounds have been instrumental in the development of several important classes of insecticides. For instance, fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have shown significant insecticidal properties. mdpi.com The scaffold of 4-(difluoromethyl)-2-methoxybenzoic acid could be chemically modified to create novel insecticide candidates. The difluoromethyl group can play a role in the molecule's ability to interact with insect-specific targets, such as ion channels or enzymes.

Table 3: Potential Insecticide Precursor Research

| Precursor Compound | Potential Insect Targets | Research Focus (Non-human, Non-clinical) |

|---|

Importance as a Building Block in Medicinal Chemistry Research

In the field of medicinal chemistry, the strategic incorporation of fluorine into potential drug candidates is a widely used strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity to biological targets. 4-(difluoromethyl)-2-methoxybenzoic acid represents a valuable building block for the synthesis of new chemical entities for non-human, non-clinical research in drug discovery.

Construction of Chemical Libraries for Drug Discovery Screening (non-human, non-clinical)

Chemical libraries are collections of diverse small molecules that are screened against biological targets to identify new lead compounds for drug development. The use of unique and structurally diverse building blocks is crucial for creating high-quality libraries. 4-(difluoromethyl)-2-methoxybenzoic acid, with its distinct substitution pattern, is an attractive scaffold for library synthesis.

By employing combinatorial chemistry techniques, the carboxylic acid functional group of 4-(difluoromethyl)-2-methoxybenzoic acid can be readily converted into a variety of amides, esters, and other functional groups. Furthermore, the aromatic ring can be subjected to various substitution reactions to introduce additional points of diversity. This allows for the rapid generation of a large number of structurally related compounds. These libraries can then be used in high-throughput screening assays to identify molecules that exhibit desired biological activity in non-human, non-clinical research models. The synthesis of a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold for dopamine (B1211576) D4 receptor antagonists is an example of how fluorinated building blocks are used to create novel compounds for in-vitro studies. nih.gov

Table 4: Example of a Hypothetical Chemical Library Scaffold

| Scaffold | R1 Group (from Carboxylic Acid) | R2 Group (on Aromatic Ring) | Library Diversity |

|---|

Based on the performed searches, there is currently no publicly available scientific literature detailing the specific applications of 4-(difluoromethyl)-2-methoxybenzoic acid as a research chemical intermediate and scaffold in the requested areas of enzyme inhibitors, receptor ligands, and materials science.

The search results did not yield any studies on its use as a precursor for enzyme inhibitors or receptor ligands in either in vitro or non-human in vivo settings. Similarly, no information was found regarding its application in materials science as a monomer for polymer synthesis, a component in liquid crystal systems, or a precursor for functional organic materials.

Therefore, the requested article focusing solely on these specific applications of "4-(difluoromethyl)-2-methoxybenzoic acid" cannot be generated at this time due to a lack of available research data.

Structure Activity Relationship Sar Studies of 4 Difluoromethyl 2 Methoxybenzoic Acid Analogs in Research Contexts

Impact of Fluorination on Biological Activity in Model Systems (non-human, non-clinical)

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoromethyl group (-CHF₂) at the 4-position of the benzoic acid ring is a key feature influencing the biological profile of the parent compound.

In a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the introduction of a trifluoromethyl (-CF₃) group, which is electronically similar to the difluoromethyl group, at the 3-position of the benzoyl moiety was found to be crucial for high potency. As illustrated in the table below, the trifluoromethyl-containing compound exhibited significantly higher activity against P. falciparum NF54 in an in vitro assay compared to analogs lacking this fluorinated group. mdpi.com This suggests that the strong electron-withdrawing nature of the fluoromethyl group can enhance interactions with the biological target.

| Compound ID | R1 | R2 | R3 | PfNF54 IC₅₀ (µM) |

| Analog 1 | H | H | H | 3.738 |

| Analog 2 | H | CF₃ | F | 0.2690 |

| Analog 3 | H | H | OAc | 1.146 |

| Data adapted from a study on 2-phenoxybenzamide derivatives. The table demonstrates the significant increase in potency with the introduction of a trifluoromethyl group. |

While direct SAR data for the difluoromethyl group in the specific 4-(difluoromethyl)-2-methoxybenzoic acid scaffold is not extensively published, the principles observed with the trifluoromethyl group are informative. The difluoromethyl group is known to act as a bioisostere of a hydroxyl or thiol group, capable of forming hydrogen bonds, which can be a critical factor in molecular recognition by a target protein. Furthermore, the C-F bond is highly stable, and the presence of the difluoromethyl group often enhances metabolic stability, a desirable property in drug candidates.

Elucidating the Role of the Methoxy (B1213986) Group in Molecular Recognition (in vitro and non-human in vivo)

The methoxy group (-OCH₃) at the 2-position of the benzoic acid ring plays a significant role in orienting the molecule within a binding site and can be involved in direct interactions with the target. Its position ortho to the carboxylic acid can also influence the acidity and conformation of the carboxyl group.

In research on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-methoxybenzyloxy group at the 3-position of the benzoic acid moiety was shown to maintain potent inhibitory activity. nih.gov This indicates that the methoxy group is well-tolerated and likely contributes favorably to the binding affinity.

A study on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents provides further insight into the role of the methoxy group on the benzoyl "A" ring. nih.gov While this study focused on a different scaffold, the SAR data for the "A" ring is relevant. The data from this study, summarized in the table below, shows that variations in the substitution pattern of the methoxybenzoyl ring can lead to significant changes in cytotoxic activity against various cancer cell lines.

| Compound ID | "A" Ring Substitution | B16-F1 IC₅₀ (µM) | A375 IC₅₀ (µM) | DU 145 IC₅₀ (µM) |

| SMART-1 | 3,4,5-trimethoxy | 0.055 | 0.028 | 0.071 |

| Analog 4 | 4-methoxy | 0.040 | 0.022 | 0.038 |

| Analog 5 | 2,4-dimethoxy | 0.045 | 0.016 | 0.041 |

| Data adapted from a study on 4-substituted methoxybenzoyl-aryl-thiazoles. This table highlights how methoxy group substitutions on the benzoic acid ring influence cytotoxic potency. |

The 2-methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation upon the molecule, which may be crucial for optimal binding to a biological target.

Influence of the Carboxylic Acid Moiety on Interactions with Biological Targets (in vitro and non-human in vivo)

The carboxylic acid (-COOH) is a highly polar, ionizable group that is often critical for a molecule's interaction with its biological target. It can form strong ionic bonds and hydrogen bonds with amino acid residues in a protein's binding pocket, such as arginine, lysine, or histidine.

In the context of 4-(difluoromethyl)-2-methoxybenzoic acid, the carboxylic acid is the primary acidic center and is expected to be the key interacting group with its biological target. SAR studies on related benzoic acid derivatives frequently demonstrate that replacement or modification of the carboxylic acid leads to a significant loss of activity. For example, esterification or amidation of the carboxylic acid can abolish activity if the free carboxylate is required for binding.

In a study on tricyclic benzoic acid inhibitors of the FTO protein, the carboxylic acid was essential for activity. researchgate.net The table below, derived from this study, illustrates the importance of the carboxylic acid moiety for inhibitory activity.

| Compound ID | R Group | FTO IC₅₀ (µM) |

| FB23 | -COOH | 0.23 |

| Ester Analog | -COOCH₃ | > 50 |

| Data adapted from a study on tricyclic benzoic acid FTO inhibitors, showing the critical nature of the carboxylic acid for potency. |

Furthermore, the acidity of the benzoic acid, which is influenced by the other ring substituents (the electron-withdrawing difluoromethyl group and the electron-donating methoxy group), will determine its ionization state at physiological pH, a key factor in its ability to interact with a target.

Systematic Structural Variations for Modulating Research Outcomes and Biological Potency (non-human, non-clinical)

Systematic structural variations of the 4-(difluoromethyl)-2-methoxybenzoic acid scaffold allow for the fine-tuning of biological potency and the exploration of the chemical space around this lead compound. By systematically altering each of the three key functional groups, researchers can develop a comprehensive understanding of the SAR.

A hypothetical systematic variation study could involve the synthesis and in vitro testing of a series of analogs, as depicted in the table below. This type of study would allow for a direct comparison of the effects of different substituents at each position.

| Analog | R1 | R2 | R3 | Predicted Biological Effect |

| Parent | -COOH | -OCH₃ | -CHF₂ | Baseline activity |

| A1 | -COOH | -OCH₃ | -H | Reduced potency expected due to lack of fluorine interactions. |

| A2 | -COOH | -OCH₃ | -CF₃ | Potentially increased potency due to stronger electron-withdrawing nature. |

| A3 | -COOH | -H | -CHF₂ | Altered activity due to loss of ortho-methoxy interactions. |

| A4 | -COOH | -OH | -CHF₂ | Potentially altered binding due to H-bond donor/acceptor change. |

| A5 | -CONH₂ | -OCH₃ | -CHF₂ | Likely reduced activity if ionic interaction is critical. |

| A6 | -CH₂OH | -OCH₃ | -CHF₂ | Likely reduced activity due to loss of acidic character. |

| This table represents a hypothetical SAR study to illustrate how systematic variations would be used to probe the biological activity of the lead compound. |

Such studies, by providing quantitative data on the biological potency of a range of related compounds, are essential for the rational design of more potent and selective research tools and potential therapeutic agents. The collective findings from these non-human, non-clinical SAR studies provide a foundational understanding of the molecular interactions that drive the biological activity of 4-(difluoromethyl)-2-methoxybenzoic acid and its analogs.

Emerging Research Directions and Future Perspectives for 4 Difluoromethyl 2 Methoxybenzoic Acid

Integration into Automated Synthesis Platforms

The advancement of high-throughput experimentation is heavily reliant on automated synthesis platforms capable of rapidly generating large libraries of molecules for screening. 4-(difluoromethyl)-2-methoxybenzoic acid is an ideal candidate for integration into such systems. Its carboxylic acid group serves as a versatile anchor point for a variety of coupling reactions, most notably amide bond formation.

Automated platforms could utilize this scaffold to react with a diverse array of amines, creating a matrix of novel carboxamides. The purpose of these libraries would be exploratory, aiming to uncover new compounds with desirable properties in fields like materials science or agrochemistry. The difluoromethyl and methoxy (B1213986) substituents provide specific electronic and steric properties, making the resulting library distinct from those derived from simpler benzoic acids.

Table 1: Representative Reactions for Automated Synthesis

| Reaction Type | Reactant Class | Potential Product |

| Amide Coupling | Primary & Secondary Amines | N-substituted benzamides |

| Esterification | Alcohols | Alkyl benzoates |

| Suzuki Coupling (decarboxylative) | Boronic Acids | Methoxy-difluoromethyl-biphenyls |

The true value lies in the system's ability to perform these reactions in parallel, in formats such as 96-well plates, allowing for the creation and subsequent screening of hundreds of distinct derivatives in a matter of days. This rapid diversification is key to modern discovery pipelines.

Applications in Flow Chemistry for Continuous Production and Reaction Optimization

Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, and improved reaction control. mt.com For a substituted aromatic like 4-(difluoromethyl)-2-methoxybenzoic acid, flow chemistry presents several intriguing opportunities for both continuous production and the optimization of hazardous reactions.

Many transformations of aromatic rings, such as nitration or halogenation, are highly exothermic and involve hazardous reagents. vapourtec.com Performing these reactions in a flow reactor minimizes the volume of reactive mixture at any given moment, drastically improving the safety profile. mt.com The superior mixing and heat exchange in microreactors allow for precise temperature control, which can lead to higher selectivity and reduced formation of byproducts. mt.com

Furthermore, flow systems can be coupled with real-time analytics and machine learning algorithms to rapidly optimize reaction conditions. vapourtec.com An automated flow setup could systematically vary parameters like temperature, residence time, and stoichiometry to quickly identify the optimal conditions for a given transformation, such as the esterification of the carboxylic acid or a substitution on the aromatic ring. This approach accelerates process development and can lead to higher yields and purity compared to batch optimization. mt.com

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Transformations

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to small reactor volumes mt.com |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions | Highly efficient, allowing precise temperature control mt.com |

| Mixing | Can be inconsistent, especially on a large scale | Efficient and consistent mixing |

| Process Control | Manual or semi-automated, slow optimization | Amenable to full automation and rapid optimization vapourtec.com |

| Scalability | Often requires re-optimization at each scale | Scaled by running for longer or using parallel reactors |

Catalytic Transformations for Enhanced Selectivity and Efficiency

Modern catalysis offers powerful tools for molecular synthesis. For 4-(difluoromethyl)-2-methoxybenzoic acid, catalytic methods can unlock novel transformations with high efficiency and selectivity. A particularly relevant example is the palladium-catalyzed synthesis of coumarins from 2-methoxybenzoic acids and alkynes. acs.org

In this process, the 4-(difluoromethyl)-2-methoxybenzoic acid would first be converted to its more reactive acid chloride derivative, a step that can often be performed in situ. acs.org This intermediate can then undergo a palladium-catalyzed reaction with an alkyne, leading directly to the formation of a coumarin (B35378) scaffold bearing the difluoromethyl group. acs.org This modular approach allows for the synthesis of a wide variety of substituted coumarins, which are themselves important structures in materials and medicinal science.

Beyond this specific transformation, other catalytic systems could be employed. For instance, selective reduction of the carboxylic acid to a benzyl (B1604629) alcohol without affecting the difluoromethyl group can be achieved using specific catalysts. Similarly, modern cross-coupling reactions could potentially target C-H bonds on the aromatic ring for functionalization, although this would require careful control of regioselectivity.

Advanced Biological Probe Development based on 4-(difluoromethyl)-2-methoxybenzoic acid Scaffold (non-human, non-clinical)

In fundamental biological research, chemical probes are essential tools for studying the function of proteins and biological pathways. The structure of 4-(difluoromethyl)-2-methoxybenzoic acid makes it an attractive starting point for the development of such probes for non-human, non-clinical research applications, such as in vitro biochemical assays or studies in model organisms.

The carboxylic acid group provides a crucial "handle" for chemical modification. It can be readily conjugated to reporter molecules, such as fluorescent dyes or affinity tags like biotin. This allows for the visualization or isolation of the protein targets that the probe interacts with.